molecular formula C9H13NOS B1270881 2-[(2-Pyridin-4-ylethyl)thio]ethanol CAS No. 78092-91-8

2-[(2-Pyridin-4-ylethyl)thio]ethanol

Cat. No. B1270881
CAS RN: 78092-91-8
M. Wt: 183.27 g/mol
InChI Key: RVSLGHONXIRODY-UHFFFAOYSA-N
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Patent
US04246263

Procedure details

Using the procedures of Examples 1 to 4, 2-(4-pyridyl)ethyl chloride is reacted with 2-mercaptoethanol to yield 4-[2-(2-hydroxyethylthio)ethyl]pyridine, with 3-mercapto-2-butanol to yield 4-[2-(3-hydroxy-2-butylthio)ethyl]pyridine, with 3-mercapto-1,2-propanediol to yield 4-[2-(2,3-dihydroxy-1-propylthio)ethyl]pyridine, with 2-mercaptophenol to yield 4-[2-(2-hydroxyphenylthio)ethyl]pyridine, with methyl mercaptoacetate (preferably in methanol rather than ethanol solution) to yield methyl 2-[2-(4-pyridyl)ethylthio]acetate and with mercaptoacetone to yield 2-(4-pyridyl)ethylthioacetone.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8]Cl)=[CH:3][CH:2]=1.[SH:10][CH2:11][CH2:12][OH:13]>>[OH:13][CH2:12][CH2:11][S:10][CH2:8][CH2:7][C:4]1[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)CCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
SCCO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OCCSCCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.